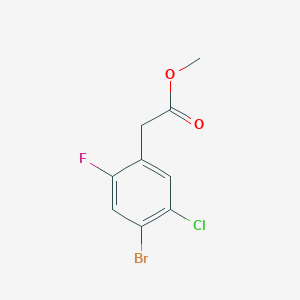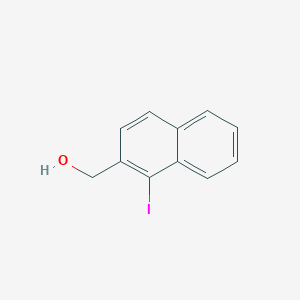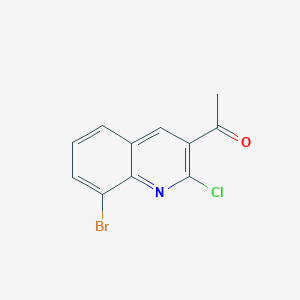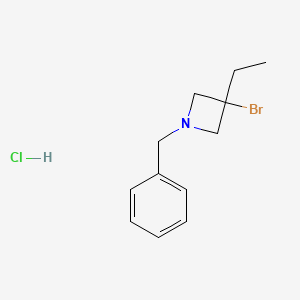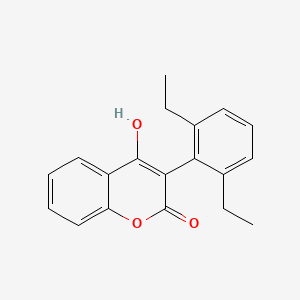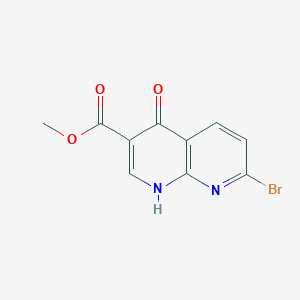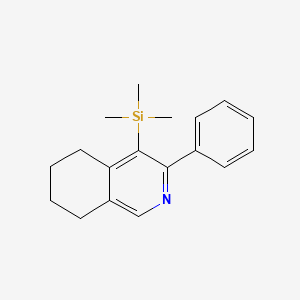
3-Phenyl-4-trimethylsilyl-5,6,7,8-tetrahydro-isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-4-(trimethylsilyl)-5,6,7,8-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound features a phenyl group, a trimethylsilyl group, and a tetrahydroisoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-(trimethylsilyl)-5,6,7,8-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Phenyl Group: This step often involves Friedel-Crafts alkylation, where the tetrahydroisoquinoline core is alkylated with a phenyl group using a Lewis acid catalyst.
Addition of the Trimethylsilyl Group: The final step involves the silylation of the compound using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-4-(trimethylsilyl)-5,6,7,8-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-4-(trimethylsilyl)-5,6,7,8-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Phenyl-4-(trimethylsilyl)-5,6,7,8-tetrahydroisoquinoline involves its interaction with various molecular targets. The phenyl and trimethylsilyl groups can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The tetrahydroisoquinoline core can interact with biological pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydroisoquinoline: Lacks the phenyl and trimethylsilyl groups, making it less complex.
Phenyl-Tetrahydroisoquinoline: Contains a phenyl group but lacks the trimethylsilyl group.
Trimethylsilyl-Tetrahydroisoquinoline: Contains a trimethylsilyl group but lacks the phenyl group.
Uniqueness
3-Phenyl-4-(trimethylsilyl)-5,6,7,8-tetrahydroisoquinoline is unique due to the presence of both phenyl and trimethylsilyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
440365-51-5 |
|---|---|
Molekularformel |
C18H23NSi |
Molekulargewicht |
281.5 g/mol |
IUPAC-Name |
trimethyl-(3-phenyl-5,6,7,8-tetrahydroisoquinolin-4-yl)silane |
InChI |
InChI=1S/C18H23NSi/c1-20(2,3)18-16-12-8-7-11-15(16)13-19-17(18)14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3 |
InChI-Schlüssel |
ICWYEJSOUJDDQL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C2CCCCC2=CN=C1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


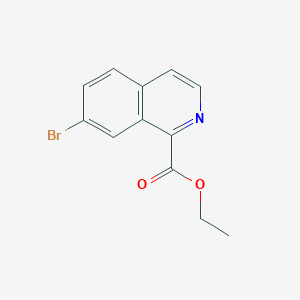


![4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde](/img/structure/B11841009.png)
![3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate](/img/structure/B11841011.png)
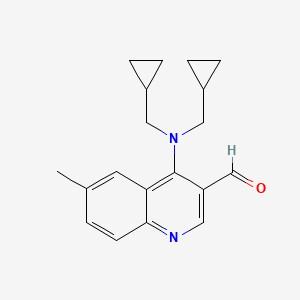

![4-Benzyl-4,7-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11841022.png)
